molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2 CAS No. 1795037-48-7

Rufinamide-15N,d2

Cat. No. B583773
M. Wt: 241.203
InChI Key: POGQSBRIGCQNEG-RPVANBMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rufinamide-15N,d2 is a stable isotope-labeled form of Rufinamide . Rufinamide is an antiepileptic drug that differs structurally from other antiepileptic agents and is approved as adjunctive therapy for Lennox-Gastaut syndrome (LGS) .


Synthesis Analysis

The synthesis of Rufinamide-15N,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the drug molecule . This process is typically used for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Rufinamide-15N,d2 is C10H6D2F2N315NO . It has a molecular weight of 241.20 . The structure includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Rufinamide-15N,d2 is intended for use as an internal standard for the quantification of Rufinamide by GC- or LC-MS . It inhibits the activation of voltage-gated sodium channel 1.1 (Na v 1.1) when used at a concentration of 100 µM .


Physical And Chemical Properties Analysis

Rufinamide-15N,d2 is a neat product . It has a molecular weight of 241.2 . The rate of absorption of Rufinamide-15N,d2 is relatively slow, and the extent of absorption decreases as the dose increases .

Scientific Research Applications

Cognitive and Neurological Benefits

  • Rufinamide has been shown to improve cognitive function and increase neurogenesis in the hippocampus of aged gerbils, indicating potential benefits for cognitive health. The mechanism involves increased expressions of insulin-like growth factor-1 (IGF-1), its receptor (IGF-1R), and phosphorylated cAMP response element binding protein (p-CREB) (Chen et al., 2018).

Pharmacological Analysis

  • Rufinamide's effectiveness for various seizure types, including Lennox-Gastaut syndrome, has been affirmed. Liquid chromatography-tandem mass spectrometric methods have been developed for assessing Rufinamide levels during treatment, demonstrating its extensive application in therapeutic drug monitoring (la Marca et al., 2011).

Synthesis and Sustainability

  • Innovative approaches in synthesizing Rufinamide have been explored, like multi-step continuous-flow synthesis starting from alcohol, demonstrating advancements in chemical and process-design intensification. This method minimizes the isolation of intermediates and reduces water and organic solvent consumption, highlighting sustainability in Rufinamide production (Borukhova et al., 2016).

Neuroprotection and Anti-inflammatory Effects

  • Rufinamide offers neuroprotective effects against excitotoxic neuronal death in the mouse hippocampus through anti-oxidant and anti-inflammatory activities. This suggests its potential utility in protecting neurons from damage in various neurological conditions (Park & Lee, 2018).

Continuous Synthesis Processes

  • The life cycle assessment of Rufinamide synthesis reveals the feasibility and advantages of continuous solvent- and catalyst-free flow processes, reflecting a shift towards more sustainable and efficient pharmaceutical production methods (Ott et al., 2016).

Clinical Applications and Pharmacokinetics

  • The pharmacokinetic properties of Rufinamide in patients with epilepsy have been studied, providing important insights into its absorption, metabolism, and excretion processes, crucial for optimizing its clinical use (Perucca et al., 2008).

Ischemic Protection

  • Rufinamide has shown effectiveness in attenuating ischemia-reperfusion injury in the gerbil hippocampus, indicating its potential role in protecting against cerebral ischemic insults (Park et al., 2017).

Pharmacokinetic Studies Support

  • A novel bioanalytical method for the quantification of Rufinamide in mouse plasma and tissues using HPLC-UV has been developed to support pharmacokinetic studies, highlighting Rufinamide's research potential in various biological matrices (Meirinho et al., 2019).

Meta-Analysis of Efficacy

  • A meta-analysis of Rufinamide's efficacy in drug-resistant epilepsy provides quantitative evidence of its effectiveness, contributing to a better understanding of its role in epilepsy treatment (Verrotti et al., 2011).

Safety And Hazards

Rufinamide-15N,d2 is a controlled product and may require documentation to meet relevant regulations . It is intended for research use only .

Future Directions

As a stable isotope-labeled form of Rufinamide, Rufinamide-15N,d2 can be used in pharmacokinetic and pharmacodynamic studies to determine how Rufinamide is metabolized and how it interacts with the body . This could provide valuable insights for the development of new antiepileptic drugs.

properties

IUPAC Name

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-RPVANBMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rufinamide-15N,d2

Synthesis routes and methods I

Procedure details

75.4 ml of Oxalyl chloride (919.8 mmol) were added at 25° C. to a stirred suspension of (2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (200.0 g, 836.2 mmol) in THF (500 ml) and DMF (0.5 ml). The stirring was maintained for 4 hr at 25° C. until the solid dissolved. Afterwards, 1000 ml of THF were added and reduced pressure (200-250 mbar) was applied leading to the distillation of 300 ml of THF and to the maintenance of the internal temperature at about 25-35° C. After that, the mixture was slightly cool to 25° C. and 160 g of ammonium chloride were added in portions followed by slow addition of 400 ml of an 8% NaHCO3 solution and 176 g of solid NaHCO3 (vigorous stirring was also needed to prevent frothing). The heterogeneous mixture was stirred for 2 hr, filtered and the solid re-suspended in 1 L water. The solid was filtered and dried (at 200 mbar/50° C.) yielding 130 g (65.3%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as a white solid in form R5.
Quantity
75.4 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
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Quantity
500 mL
Type
solvent
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Quantity
1000 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.9 ml (22.4 mmol) of oxalyl chloride were added drop wise, to a suspension of 5 g (20.9 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 12.5 ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. Once the addition of oxalyl chloride was completed, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was concentrated under vacuum to dryness, in order to eliminate HCl and unreacted oxalyl chloride. The obtained residue was dissolved in ml of fresh anhydrous THF and treated with 4.0 g (75.2 mmol) of ammonium chloride and 5.26 g (62.7 mmol) of sodium bicarbonate over 16 h at 20-25° C. The resultant suspension was treated with 30 ml of water. The solid was filtrated and washed with 30 ml of a saturated aqueous sodium bicarbonate solution and twice with 30 ml of water. The solid was dried in a vacuum drier at 50° C. to yield 2.78 g (55.8%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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4 g
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reactant
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5.26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
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0 (± 1) mol
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reactant
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30 mL
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solvent
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Synthesis routes and methods III

Procedure details

3.74 ml (45.65 mmol) of oxalyl chloride were added drop wise to a suspension of 10 g (41.8 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. When the addition of oxalyl chloride was concluded, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was diluted with 50 ml of anhydrous THF, followed by the distillation of 15 ml at 35-40° C. under vacuum, in order to remove the remaining HCl. The reaction was cooled to 20-25° C. and 8 g (149.57 mmol) of ammonium chloride were added followed by addition of 20 ml of 8% aqueous solution of sodium bicarbonate. After further addition of 8.8 g (104.97 mmol) of sodium bicarbonate, the mixture was left under powerful stirring over 4 h at 20-25° C. To conclude with, the suspension was filtered and washed twice with 50 ml of a saturated aqueous sodium bicarbonate solution and twice with 50 ml of water The solid was dried on a vacuum drier at 50° C. to yield 5.6 g (56.2%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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8 g
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
8.8 g
Type
reactant
Reaction Step Six
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Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rufinamide-15N,d2
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Reactant of Route 6
Reactant of Route 6
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